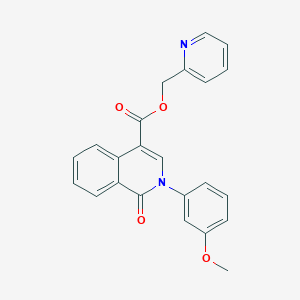
Pyridin-2-ylmethyl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a pyridine ring, a methoxyphenyl group, and an isoquinoline group. These groups are common in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyridine and isoquinoline rings are aromatic and planar, while the methoxyphenyl group adds additional complexity to the structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .Aplicaciones Científicas De Investigación
Synthetic Applications
Pyridine and isoquinoline derivatives are key intermediates in the synthesis of complex molecules. For instance, pyridine derivatives have been utilized as insecticides, showing significant activity against cowpea aphids, with some derivatives outperforming commercial insecticides like acetamiprid (E. A. Bakhite et al., 2014). Furthermore, palladium-catalyzed processes have enabled the efficient synthesis of dihydroisoquinolinones, a compound class to which the queried molecule belongs, demonstrating the versatility of these chemical frameworks in constructing complex structures (G. A. Ardizzoia et al., 2008).
Biological Activity
In the realm of biological applications, derivatives of pyridine and isoquinoline have shown promising results. Notably, certain pyridine derivatives have been identified for their antioxidant and acetylcholinesterase inhibitory properties, indicating potential for therapeutic applications in neurodegenerative diseases (Leonor Y. Vargas Méndez and Vladimir V. Kouznetsov, 2015). This underscores the potential of pyridin-2-ylmethyl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate and similar compounds in medicinal chemistry and drug design.
Material Science
In material science, pyridine and isoquinoline derivatives have been utilized in the development of luminescent materials. Metalated Ir(III) complexes based on diimine ligands derived from these chemical families exhibit strong phosphorescence, suggesting their utility in organic light-emitting diodes (OLEDs) and other photophysical applications (J. Shakirova et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
pyridin-2-ylmethyl 2-(3-methoxyphenyl)-1-oxoisoquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-28-18-9-6-8-17(13-18)25-14-21(19-10-2-3-11-20(19)22(25)26)23(27)29-15-16-7-4-5-12-24-16/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDFOFOOMZOZPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
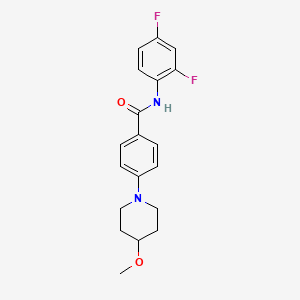
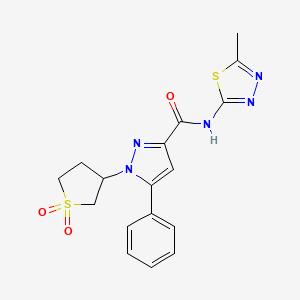
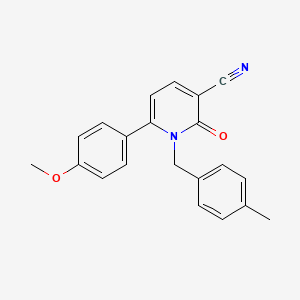
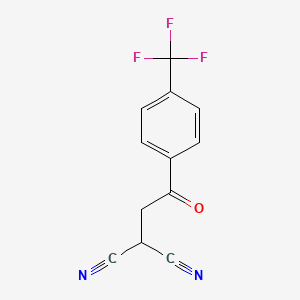

![(4-phenylpiperazino)[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2865747.png)
![N-(3-hydroxypropyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2865748.png)
![2-chloro-N-{[5-(dimethylsulfamoyl)thiophen-2-yl]methyl}pyridine-4-carboxamide](/img/structure/B2865749.png)

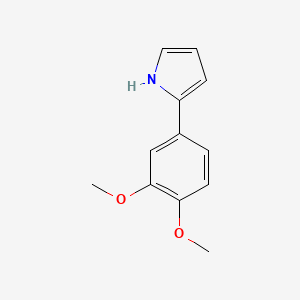
![2-[4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxymethyl]phenyl]acetic acid](/img/structure/B2865753.png)
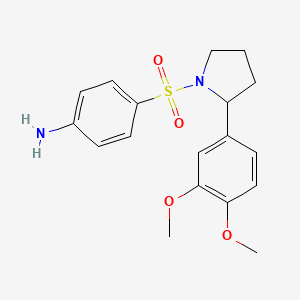
![2-Cyclopropyl-1-[1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole](/img/structure/B2865756.png)
![1-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2865757.png)
